7-Methylbenzo[b]naphtho[2,3-d]thiophene
Description
Contextualization within Polycyclic Aromatic Sulfur Heterocycles (PASHs)
7-Methylbenzo[b]naphtho[2,3-d]thiophene belongs to the extensive family of Polycyclic Aromatic Sulfur Heterocycles (PASHs). PASHs are a major class of sulfur-containing organic compounds found widely in fossil fuels, such as crude oil and coal. nih.govnih.gov These compounds are structurally related to Polycyclic Aromatic Hydrocarbons (PAHs), featuring a thiophene (B33073) ring fused into a polycyclic aromatic system. researchgate.net
The defining characteristic of PASHs is their exceptional thermal stability and resistance to degradation, which surpasses that of many other hydrocarbon groups. nih.gov This stability makes them invaluable in organic geochemistry, where they serve as molecular markers, or "S-markers." nih.gov Researchers analyze the distribution and ratios of PASHs like benzothiophenes (BTs), dibenzothiophenes (DBTs), and benzonaphthothiophenes (BNTs) in petroleum and sediment extracts to gather critical information on the thermal maturity, depositional environment, and biodegradation of source rocks. nih.gov For instance, the relative abundance of certain PASHs can indicate whether crude oil originated from siliceous or carbonate source rocks. nih.gov
Furthermore, PASHs are recognized as significant environmental pollutants that often accompany PAHs. researchgate.netnih.gov Their presence in air and marine environments is a subject of ongoing study to understand pollution from petroleum, industrial processes, and vehicular emissions. nih.gov
Significance of Benzo[b]naphthothiophene Isomers in Contemporary Chemical Science
The Benzo[b]naphthothiophene (BNT) skeleton, to which the target molecule belongs, can exist in several isomeric forms depending on the fusion pattern of the benzene (B151609), naphthalene (B1677914), and thiophene rings. The arrangement of these rings, whether in a linear or an angular fashion, profoundly influences the molecule's electronic structure, chemical reactivity, and biological activity.
Different BNT isomers, such as the angular benzo[b]naphtho[1,2-d]thiophene (B1207054) and benzo[b]naphtho[2,1-d]thiophene (B1197495), and the linear benzo[b]naphtho[2,3-d]thiophene (B1196943), exhibit distinct properties. nih.govnist.gov For example, the ratio of benzo[b]naphtho[2,1-d]thiophene to its [1,2-d] isomer is utilized as a reliable indicator of thermal maturity in high to over-mature crude oils. nih.gov
In the realm of materials science, the planarity and extended π-conjugated system of BNTs make them attractive building blocks for organic semiconductors. mdpi.com The specific isomerization affects the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictates their performance in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The development of practical syntheses for specific, non-symmetrical BNT isomers is an active area of research, often inspired by natural processes like biodegradation. nih.gov
Overview of Key Research Areas Pertaining to this compound and Analogues
Research specifically focused on this compound is limited; however, studies on its parent compound and methylated analogues highlight key areas of interest.
Environmental and Geochemical Analysis: Methylated PASHs are crucial markers for differentiating and identifying the sources of crude and weathered oils. researchgate.net The distribution patterns of methylated dibenzothiophenes, for example, are distinct to specific petroleum sources. researchgate.net While not explicitly detailed for the 7-methyl BNT isomer, it is probable that it serves a similar role as a biomarker in geochemical fingerprinting to determine the origin and maturity of fossil fuels. nih.govnih.gov
Organic Electronics: Thiophene-fused aromatic systems are widely explored as potential materials for organic electronics due to their excellent charge transport capabilities. mdpi.com While research on the specific electrical properties of this compound is not prominent, studies on related isomers and derivatives are common. For instance, derivatives of benzo[b]thieno[2,3-d]thiophene have been synthesized and evaluated as solution-processable semiconductors for OFETs, demonstrating p-channel behavior with good charge mobility. mdpi.com The photophysical properties, such as fluorescence, of related benzo[b]naphtho[1,2-d]thiophene sulfoxides have also been investigated, revealing their potential for various applications. nih.gov
Current Research Gaps and Prospective Directions for this compound Studies
The current body of scientific literature reveals several significant gaps in the knowledge base for this compound. The most prominent gap is the lack of dedicated studies on this specific methylated isomer.
Future research should prioritize the following areas:
Targeted Synthesis: Development of a specific, high-yield synthetic pathway for this compound is essential. While general methods for benzothiophene (B83047) synthesis exist, a route tailored to this isomer would enable further, more detailed investigation. nih.gov
Physicochemical and Photophysical Characterization: There is a clear need for a comprehensive analysis of the fundamental properties of this compound. This includes detailed spectroscopic analysis (NMR, UV-Vis, Fluorescence) and determination of its electronic properties (HOMO/LUMO levels). Such data are critical for assessing its potential in materials science applications.
Quantitative Biological Activity: While its parent compound is a known AhR agonist, the precise effect of the 7-methyl group on receptor binding affinity and downstream toxicological effects remains unquantified. nih.govscilit.com Structure-activity relationship studies comparing this compound with its parent compound and other methylated isomers would provide valuable insight into the molecular mechanisms of PASH toxicity.
Geochemical Standardization: To effectively use this compound as a geochemical marker, its thermal stability and degradation pathways need to be systematically studied and compared with other established biomarkers.
Addressing these research gaps will not only enhance the fundamental understanding of this specific molecule but also contribute to the broader fields of environmental science, toxicology, and materials chemistry.
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| CAS Number | 24964-09-8 | nih.gov |
| Molecular Formula | C₁₇H₁₂S | nih.govchemicalbook.com |
| Molecular Weight | 248.342 g/mol | nih.govchemicalbook.com |
| IUPAC Name | This compound | nih.gov |
| Synonyms | 7-Methylnaphtho[2,3-b]benzothiophene, 9-Methyl-11-thiabenzo[b]fluorene | nih.gov |
Table 2: Comparison of Related Benzo[b]naphthothiophene Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structural Class |
| Benzo[b]naphtho[2,3-d]thiophene | 243-46-9 | C₁₆H₁₀S | 234.32 | Linear |
| Benzo[b]naphtho[2,1-d]thiophene | 239-35-0 | C₁₆H₁₀S | 234.32 | Angular |
| Benzo[b]naphtho[1,2-d]thiophene | 205-43-6 | C₁₆H₁₀S | 234.32 | Angular |
Data sourced from NIST and PubChem databases. nist.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methylnaphtho[2,3-b][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12S/c1-11-5-4-6-12-9-15-13-7-2-3-8-16(13)18-17(15)10-14(11)12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOZCPVQNQOFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C3C(=CC2=CC=C1)C4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179676 | |
| Record name | Benzo(b)naphtho(2,3-d)thiophene, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24964-09-8 | |
| Record name | Benzo(b)naphtho(2,3-d)thiophene, 7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024964098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methylbenzo[b]naphtho[2,3-d]thiophene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo(b)naphtho(2,3-d)thiophene, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Theoretical and Computational Investigations of 7 Methylbenzo B Naphtho 2,3 D Thiophene and Analogues
Quantum Chemical Computations for Molecular Energetics and Stability
Quantum chemical methods are fundamental in assessing the intrinsic stability of molecules. These calculations can determine key thermodynamic properties, such as enthalpies of formation, which are critical for comparing the relative stabilities of different isomers and predicting their prevalence in chemical processes.
The stability of benzonaphthothiophene isomers is significantly influenced by the mode of fusion of the aromatic rings. Theoretical calculations have shown that isomers with a linear arrangement of rings have different electronic and stability characteristics compared to those with an angular or "bent" arrangement.
DFT calculations are a common method for determining the thermodynamic stability of isomers. Studies on related polycyclic aromatic compounds have demonstrated that E isomers are generally the most thermodynamically stable. nih.gov For instance, in a series of dichloro amino chalcones, the E isomers were found to be the most stable, while their corresponding chromen isomers were the least stable. nih.gov The relative stability is determined by calculating the geometry-optimized energy of each isomer, often employing methods like DFT (B3LYP) with a suitable basis set such as 6-311G(d,p). nih.gov Computational studies on naphthalene (B1677914) oxide and related compounds have also utilized a combination of microcalorimetry and DFT calculations to assess kinetic and thermodynamic stability, showing that even small stabilization effects can be quantified.
When the sulfur atom in the thiophene (B33073) ring is oxidized to a sulfoxide (B87167), it becomes a stereocenter, leading to the possibility of chiral isomers (enantiomers). Ab initio and DFT calculations are employed to study the energy barriers associated with the inversion of this stereocenter, a process known as racemization.
For related chiral alkyl aryl sulfoxides, a rapid photoracemization process has been investigated using computational methods. cymitquimica.com The proposed mechanism involves the formation of a sulfoxide radical cation as a key intermediate. cymitquimica.combldpharm.com DFT calculations have been used to optimize the geometry of this radical cation, revealing that the sulfur center adopts an sp2-like nature, which facilitates the racemization process. cymitquimica.com
Computational studies on other chiral molecules, such as tungsten dioxo complexes, have identified several possible racemization pathways, including the Bailar (B) and Ray-Dutt (RD) twists. cdu.edu.au DFT calculations can determine the energy barriers for each pathway, revealing the most likely mechanism for racemization. cdu.edu.au For chiral sulfoxides, understanding these pathways and the associated energy barriers is crucial for applications where enantiomeric purity is required. nih.gov
Density Functional Theory (DFT) Analyses
DFT has become the workhorse of computational chemistry for medium to large-sized molecules, offering a balance between accuracy and computational cost. It is extensively used to analyze the electronic properties and reactivity of benzonaphthothiophenes.
The electronic behavior of benzonaphthothiophenes is governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and optical properties. nih.govresearchgate.net
Studies on various thiophene-based derivatives show that structural modifications significantly impact the HOMO and LUMO energy levels. For instance, in a series of thiophene sulfonamide derivatives, the calculated HOMO-LUMO gap ranged from 3.44 to 4.65 eV, with different substituents altering the gap and, consequently, the molecular stability. nih.gov Similarly, investigations into dithienothiophene-based molecules for solar cells use DFT to calculate HOMO and LUMO energies to predict their suitability as donor or acceptor materials. nist.gov
The topology of the fused rings is also a critical factor. Electrochemical and computational studies of linear and angular naphthodithiophenes revealed that linear-shaped isomers possess higher HOMO levels (lower oxidation potentials) and smaller energy gaps compared to their angular counterparts. chemeo.com This difference is attributed to the more extended π-conjugation in the linear systems, which is a key consideration in designing materials for organic electronics.
Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Selected Thiophene Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Thiophene Sulfonamide Derivative 3 | B3LYP/6-311G(d,p) | -7.01 | -2.36 | 4.65 | nih.gov |
| Thiophene Sulfonamide Derivative 7 | B3LYP/6-311G(d,p) | -6.15 | -2.71 | 3.44 | nih.gov |
| BTDT-CH2 | TD-B3LYP | -5.65 | -2.70 | 2.95 | |
| BTDT-C=S | TD-B3LYP | -5.12 | -3.30 | 1.82 | |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | -0.26751 | -0.18094 | 0.08657 |
Note: The energy values can vary significantly based on the computational method and basis set used. The values presented are for illustrative purposes based on the cited literature.
DFT is also a powerful tool for mapping out reaction mechanisms. A notable example is the study of the photodeoxygenation of benzonaphthothiophene S-oxides. This reaction is of interest for its potential to generate atomic oxygen.
Molecular Modeling and Simulation Approaches for Benzonaphthothiophene Derivatives
Beyond static quantum chemical calculations, molecular modeling and simulation techniques like Quantitative Structure-Activity Relationship (QSAR) and Molecular Dynamics (MD) are used to understand the behavior of these molecules in more complex environments and to predict their properties for specific applications.
QSAR studies are statistical methods used extensively in drug design to correlate the chemical structure of compounds with their biological activity. For benzothiophene (B83047) derivatives, 3D-QSAR and 4D-QSAR models have been developed to predict their efficacy as anticancer agents, selective estrogen receptor downregulators, or dopamine (B1211576) D2 receptor inhibitors. These models help identify the key structural features (steric, electrostatic) that are crucial for a compound's activity. chemeo.com
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules and materials. MD simulations using reactive force fields (ReaxFF) have been employed to investigate the formation of polycyclic aromatic hydrocarbons (PAHs), a class that includes benzonaphthothiophenes, during combustion processes. nih.gov Other MD simulations have been used to investigate the solubility and aggregation of PAHs in different media, such as supercritical water, which is relevant for environmental and industrial processes. For thiophene itself, ab initio molecular dynamics has been used to study its relaxation dynamics after photoexcitation, revealing the interplay between internal conversion and intersystem crossing. These simulation approaches provide insights into the dynamic behavior and intermolecular interactions of benzonaphthothiophene derivatives that are inaccessible through static calculations alone.
Spectroscopic and Photophysical Characterization of 7 Methylbenzo B Naphtho 2,3 D Thiophene Systems
Absorption and Emission Spectroscopy of Benzonaphthothiophene Derivatives
The electronic absorption and emission properties of benzonaphthothiophene derivatives are dictated by the nature and extent of their π-conjugated systems. The fusion of benzene (B151609) and naphthalene (B1677914) rings to a central thiophene (B33073) core creates a rigid and planar structure, which generally leads to distinct spectroscopic features.
UV-Vis Absorption Profiles and Chromophoric Characteristics
The UV-Vis absorption spectrum of a molecule provides insights into its electronic transitions from the ground state to various excited states. For polycyclic aromatic hydrocarbons and their heteroatomic derivatives, these spectra are characterized by a series of absorption bands corresponding to π-π* transitions.
While specific UV-Vis absorption data for 7-Methylbenzo[b]naphtho[2,3-d]thiophene is not extensively documented in publicly available literature, the properties of the parent compound, benzo[b]naphtho[2,3-d]thiophene (B1196943), and related structures offer valuable insights. For instance, the π-extended system in dibenzo-fused naphtho[2,3-b:6,7-b']disilole (NDS) derivatives shows strong vibronic π–π* transition bands, with the longest absorption maximum (λabs) observed at 347 nm in dichloromethane. mdpi.com The introduction of a naphthalene unit between two silole units in NDS derivatives results in a red-shift of the longest wavelength absorption band compared to benzo[1,2-b:4,5-b']disilole systems. mdpi.com
In a study on naphtho[2,3-d]thiazole-4,9-diones, the introduction of various substituents was shown to cause bathochromic (red) shifts in the absorption wavelengths. nih.gov For example, a series of these compounds exhibited absorption maxima ranging from 392 nm to 480 nm in chloroform, depending on the substituent. nih.gov This suggests that the electronic properties of the core chromophore are sensitive to peripheral modifications.
The methyl group in this compound is an electron-donating group. Generally, the introduction of such a group onto a π-conjugated system can lead to a slight bathochromic shift in the absorption bands compared to the unsubstituted parent compound. This is due to the destabilization of the highest occupied molecular orbital (HOMO), which reduces the HOMO-LUMO energy gap.
A systematic study on the synthesis of 7-substituted anthra[2,3-b]thiophene (B15350492) derivatives, which share a similar structural motif, demonstrated the feasibility of introducing substituents at the 7-position. researchgate.net This work highlights the interest in tuning the properties of such polycyclic systems through targeted synthesis. researchgate.net
Table 1: Representative UV-Vis Absorption Data for Related Naphthothiophene Systems
| Compound | Solvent | Absorption Maximum (λabs, nm) | Molar Extinction Coefficient (ε, M-1cm-1) |
| Dibenzo-fused naphtho[2,3-b:6,7-b']disilole (NDS) | CH2Cl2 | 347 | Not specified |
| Naphtho[2,3-d]thiazole-4,9-dione derivative 5a | Chloroform | 392 | 2,090 |
| Naphtho[2,3-d]thiazole-4,9-dione derivative 5b | Chloroform | 463 | 4,170 |
| Naphtho[2,3-d]thiazole-4,9-dione derivative 5d | Chloroform | 480 | Not specified |
This table presents data for structurally related compounds to provide context for the expected absorption profile of this compound.
Fluorescence Emission Properties and Quantum Yield Determinations
Fluorescence spectroscopy probes the relaxation of a molecule from its lowest excited singlet state (S₁) to the ground state (S₀) through the emission of a photon. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is shifted to longer wavelengths (a Stokes shift). The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of this emission process.
In the case of naphtho[2,3-d]thiazole-4,9-diones, the introduction of nitrogen-containing heterocycles at the 2-position of the thiazole (B1198619) ring led to substantial bathochromic shifts in the emission wavelengths, with some derivatives showing orange-red fluorescence with emission maxima over 600 nm in polar solvents. nih.gov The solid-state fluorescence quantum yields for these compounds were also measured and found to vary with the molecular structure. nih.gov
The methyl group on the this compound core is expected to influence its fluorescence properties. As an electron-donating group, it may enhance the fluorescence quantum yield in some systems by increasing the radiative decay rate or by sterically hindering non-radiative decay pathways. However, the precise effect would depend on the intricate balance of electronic and vibronic factors.
Table 2: Representative Fluorescence Data for Related Naphthothiophene Systems
| Compound | Solvent/State | Excitation Wavelength (λex, nm) | Emission Maximum (λem, nm) | Quantum Yield (Φf) |
| Dibenzo-fused naphtho[2,3-b:6,7-b']disilole (NDS) | CH2Cl2 | Not specified | 387 | Low |
| Naphtho[2,3-d]thiazole-4,9-dione derivative 5a | Solid State | 390 | 450 | 0.04 |
| Naphtho[2,3-d]thiazole-4,9-dione derivative 5b | Solid State | 470 | 609 | 0.02 |
This table presents data for structurally related compounds to provide context for the expected fluorescence properties of this compound.
Time-Resolved Spectroscopy for Excited State Dynamics and Lifetimes
Time-resolved spectroscopy is a powerful tool to investigate the fate of a molecule after photoexcitation. By monitoring the temporal evolution of transient species, one can determine the lifetimes of excited states and elucidate the pathways of their decay, such as fluorescence, intersystem crossing to the triplet state, and non-radiative relaxation.
While specific time-resolved data for this compound is not available, studies on the parent compound, benzo[b]naphtho[2,3-d]thiophene, have shown that excitation at 365 nm populates the lowest-energy ¹ππ* state. This excited state can relax to the ¹ππ* minimum in tens of picoseconds or undergo intersystem crossing to the triplet manifold in a timeframe of approximately 500 picoseconds to 1.1 nanoseconds, depending on the solvent. nist.gov
The excited-state dynamics of thiophene-containing systems can be complex. For example, in 4,7-dithien-2-yl-2,1,3-benzothiadiazole, an internal charge transfer assisted by the planarization of the thiophene rings occurs on a picosecond timescale following excitation. rsc.org The lifetimes of excited states are also influenced by the surrounding environment. For some naphthoylurea derivatives, time-resolved experiments revealed the presence of different emissive species in the nanosecond range, with their lifetimes being significantly affected by the hydrogen-bond donating properties of the solvent.
The methyl group in this compound could potentially influence the excited-state dynamics. It might alter the energy levels of the singlet and triplet states, thereby affecting the rate of intersystem crossing. Furthermore, it could introduce new vibrational relaxation pathways that could compete with fluorescence and intersystem crossing.
Solvatochromism and Environmental Effects on Photophysical Responses
Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption and fluorescence emission bands of a compound upon changing the polarity of the solvent. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. A significant solvatochromic shift is often indicative of a substantial change in the dipole moment of the molecule upon photoexcitation.
Studies on donor-π-acceptor (D-π-A) thiophene derivatives have demonstrated pronounced solvatochromism. cymitquimica.com For instance, some Schiff base-functionalized amino thiophene derivatives exhibit changes in their absorption maxima (λmax) in different solvents, which can be correlated with solvent parameters like Gutmann's solvent donor numbers. cymitquimica.com Similarly, certain naphthoylurea derivatives show bathochromic shifts in their emission maxima of up to 86 nm, which correlate well with the solvent's acceptor number, indicating an excited state with significant charge transfer character that is stabilized by hydrogen-bond donating solvents.
Given the extended π-system of this compound, it is plausible that this molecule would exhibit some degree of solvatochromism, particularly if there is a significant change in its dipole moment upon excitation. The methyl group, being a weak electron donor, might slightly enhance any intramolecular charge transfer character, potentially leading to more pronounced solvatochromic effects compared to the unsubstituted parent compound. However, without experimental data, the extent of this effect remains speculative.
Circular Dichroism (CD) Spectroscopy for Chiral Benzonaphthothiophenes
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a molecule to be CD-active, it must be chiral and have a chromophore that absorbs light in the spectral region of interest.
If a chiral center were to be introduced into the this compound scaffold, for instance, by replacing the methyl group with a chiral substituent or by creating a chiral axis through appropriate substitution patterns leading to atropisomerism, the resulting molecule would be expected to exhibit a CD spectrum. The sign and intensity of the CD signals would provide valuable information about the absolute configuration and the conformational preferences of the molecule in solution. Gas-phase CD spectroscopy of cold, isolated chiral molecules can even distinguish between specific conformers, offering detailed insights into their three-dimensional structures.
In the absence of specific experimental data for chiral derivatives of this compound, the discussion remains centered on the potential of CD spectroscopy as a powerful tool for the stereochemical analysis of such systems, should they be synthesized.
Environmental Occurrence and Geochemical Relevance of Benzonaphthothiophenes
Identification and Distribution in Natural Organic Matter
7-Methylbenzo[b]naphtho[2,3-d]thiophene, along with other benzonaphthothiophene (BNT) isomers, is a recognized constituent of diverse forms of natural organic matter. These compounds are frequently identified in geological materials that have been subjected to thermal stress over geological timescales.
Coal: Benzonaphthothiophenes have been definitively identified in coal samples. acs.org Studies of coals from basins such as the Xihu Depression and the Ordos Basin have shown that BNT isomers are ubiquitous. acs.org The distribution and relative abundance of these isomers, including methylated derivatives, can vary depending on the coal's rank and origin.
Crude Oil: Crude oils and their source rock extracts are significant reservoirs for PASHs, including this compound. sci-hub.se These compounds are considered important organosulfur components in petroleum. nih.gov For instance, investigations of crude oils and source rocks from the Niger Delta Basin have detailed the distribution of dibenzothiophenes, phenyldibenzothiophenes, and benzonaphthothiophenes. sci-hub.se The analysis of middle-distillate fractions of crude oil reveals the presence of benzothiophenes and dibenzothiophenes, which are more resistant to conventional desulfurization processes. nih.gov
Sediments and Environmental Matrices: Beyond fossil fuels, this compound and its parent compound have been detected in contemporary environmental samples. A study identified benzo[b]naphtho[2,3-d]thiophene (B1196943) as a significant polycyclic aromatic sulfur heterocyclic compound in river sediments and airborne particulate matter (PM2.5). nih.gov Its presence in these matrices highlights its persistence and potential as a marker for anthropogenic combustion sources or contamination from fossil fuels. For example, benzo[b]naphtho[2,1-d]thiophene (B1197495) has been found in blue mussels, indicating its bioaccumulation potential in marine organisms and its utility in monitoring pollution from oil, diesel, and industrial emissions. umweltprobenbank.de
Table 1: Occurrence of Benzonaphthothiophenes in Various Matrices
| Matrix | Compound Type | Key Findings | References |
|---|---|---|---|
| Coal | Benzonaphthothiophenes (BNTs) | Ubiquitous in samples from the Xihu Depression and Ordos Basin. Isomer distribution is influenced by thermal maturity. | acs.org |
| Crude Oil | Benzonaphthothiophenes and derivatives | Identified in various crude oils, including those from the Niger Delta. Important components of the organosulfur fraction. | sci-hub.senih.gov |
| Sediments | Benzo[b]naphtho[2,3-d]thiophene | Detected in river sediments, indicating environmental persistence. | nih.gov |
| Airborne Particulate Matter (PM2.5) | Benzo[b]naphtho[2,3-d]thiophene | Found in urban air samples, likely from combustion sources. | nih.gov |
| Biota (Blue Mussels) | Benzo[b]naphtho[2,1-d]thiophene | Levels in mussels have been used to track pollution from industrial and shipping activities. | umweltprobenbank.de |
Role as Thermal Maturity Indicators in Geochemical Proxies
The relative distribution of thermally stable and less stable isomers of complex organic molecules can serve as a reliable indicator of the thermal maturity of sedimentary organic matter. Benzonaphthothiophenes, including their methylated forms, are particularly useful in this regard.
As thermal maturation progresses, the relative concentrations of different BNT isomers shift towards the most thermodynamically stable forms. acs.org Theoretical calculations have established the stability sequence of BNT isomers as: acs.orgnih.govBNT > nih.govnih.govBNT > acs.orgnih.govBNT. acs.org This differential stability forms the basis for maturity parameters.
Several maturity indicators based on BNT ratios have been proposed and calibrated against vitrinite reflectance (%Ro), a standard method for determining the thermal maturity of organic matter. acs.org For instance, the following relationships have been established for high levels of thermal stress (%Ro > 0.9):
BNTR-1: ( acs.orgnih.govBNT / nih.govnih.govBNT)
%Rc = 5.5 × BNTR-1 / 100 + 0.5 acs.org
BNTR-2: ( acs.orgnih.govBNT / ( acs.orgnih.govBNT + nih.govnih.govBNT))
%Rc = 15 × BNTR-2 / 100 + 0.5 acs.org
These BNT-based ratios show good correlation with other widely used molecular maturity parameters, making them valuable tools for assessing the maturity of source rocks, particularly at high thermal stress levels where other biomarkers may have reached equilibrium or been destroyed. acs.orgscholaris.ca The application of these ratios is crucial for petroleum exploration, as they help to identify source rocks within the oil and gas generation windows. usgs.govau.dk
Biotransformation and Biodegradation Processes Leading to Benzonaphthothiophene Formation in Environmental Matrices
While the primary origin of benzonaphthothiophenes in geological settings is considered to be through thermal reactions during catagenesis, microbial processes can also contribute to their formation and transformation in environmental matrices.
Studies have demonstrated that certain bacteria, such as Pseudomonas species, can mediate the formation of benzonaphthothiophenes from simpler benzothiophenes. nih.gov The proposed mechanism involves the microbial oxidation of benzothiophene (B83047) to benzothiophene sulfoxide (B87167). nih.gov This is followed by an abiotic, Diels-Alder-type condensation of two molecules of the microbially produced sulfoxide, which then loses hydrogen, oxygen, and sulfur atoms to form benzo[b]naphtho[1,2-d]thiophene (B1207054). nih.gov
Furthermore, these bacterial isolates have been shown to produce dimethyl-substituted benzonaphthothiophenes from methylbenzothiophenes that have the methyl group on the benzene (B151609) ring. nih.gov This indicates a plausible biological pathway for the formation of methylated BNTs in certain environments. The formation of benzo[b]naphtho[1,2-d]thiophene has also been observed when a petroleum-degrading mixed culture was incubated with crude oil supplemented with benzothiophene. nih.govnih.gov
The biodegradation of naphthothiophenes themselves has also been studied. For example, Pseudomonas strains capable of degrading 1-methylnaphthalene (B46632) can also metabolize naphtho[2,1-b]thiophene (B14763065) and naphtho[2,3-b]thiophene. nih.gov The biodegradation of 1-methylnaphtho[2,1-b]thiophene by one such strain resulted in the formation of 4-hydroxy-3-methylbenzothiophene-5-carboxylic acid, demonstrating that microbial action can modify the structure of methylated PASHs. nih.gov
Significance in the Characterization of Complex Hydrocarbon Mixtures
The analysis of this compound and related BNTs is of significant value in the geochemical characterization of complex hydrocarbon mixtures like crude oil and source rock extracts. nih.govresearchgate.net Their distribution and abundance provide critical information for petroleum system analysis.
Maturity Assessment: As detailed in section 5.2, ratios of BNT isomers are robust indicators of thermal maturity, which is a key factor in determining the hydrocarbon generation potential of a source rock. acs.orgscholaris.ca
Depositional Environment and Lithology: While some studies suggest that redox conditions and water salinity have little influence on the generation of BNTs, other sulfur-containing aromatic compounds, such as methyldibenzothiophenes (MDBTs), are used to infer the depositional environment and lithology of source rocks. acs.org The ratios of specific MDBT isomers can help distinguish between carbonate and shale lithologies.
Oil Migration: The differential solubility and polarity of BNT isomers can potentially be used to trace oil migration pathways from the source rock to the reservoir. sci-hub.se
Source Identification: The unique fingerprint of PASHs, including methylated BNTs, in a crude oil can be used to correlate it with its source rock, aiding in the reconstruction of petroleum systems. researchgate.net
Potential Applications in Advanced Materials and Organic Electronic Devices
Benzonaphthothiophenes as Fundamental Building Blocks for Organic Semiconductors
Fused thiophenes are considered favorable core units for organic semiconductors (OSCs) due to their inherent potential for high charge transport. mdpi.com This capability is attributed to their extensive π-conjugated systems and the coplanar molecular structure that encourages significant π-orbital overlap between adjacent molecules. mdpi.com The sulfur atoms within the thiophene (B33073) rings contribute to strong intermolecular interactions, which can enhance the dimensionality of molecular packing and improve charge transfer characteristics. mdpi.com
The mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (B83047) (BTBT) framework, an isomer of benzo[b]naphtho[2,3-d]thiophene (B1196943), is a particularly promising core structure for air-stable organic semiconductors. acs.org Thienoacenes, which are rigid, planar structures formed by fusing thiophene with other aromatic rings, have been a major focus for developing high-performance OSCs. acs.org The BTBT core, in particular, possesses a highest occupied molecular orbital (HOMO) spatial distribution that is highly suitable for effective intermolecular orbital overlap, a key factor for efficient charge transport. acs.org Researchers have successfully developed numerous derivatives based on this and related structures, demonstrating their versatility as foundational components for advanced semiconductor materials. bohrium.comrsc.org
Integration in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
The primary application explored for benzonaphthothiophene derivatives has been in organic field-effect transistors (OFETs), where they have demonstrated exceptional performance. mdpi.comnih.gov The rigid and planar structure of the BTBT core allows for favorable π-π stacking in the solid state, leading to high charge carrier mobility. acs.org
For instance, 2,7-diphenyl-BTBT was one of the first derivatives to be used in a working OFET, showing a mobility of up to 2.0 cm² V⁻¹ s⁻¹. acs.org Subsequent development of π-extended analogues like dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) has pushed performance even further, with mobilities as high as 3.0 cm² V⁻¹ s⁻¹. researchgate.net Solution-processable derivatives, such as highly soluble 2,7-dialkyl mdpi.combenzothieno[3,2-b] mdpi.combenzothiophenes, have also been synthesized, enabling the fabrication of OFETs with mobilities greater than 1.0 cm² V⁻¹ s⁻¹. researchgate.net These high mobility values are critical for the development of high-speed organic electronic circuits.
| Compound | Deposition Method | Hole Mobility (μ) (cm² V⁻¹ s⁻¹) | Source |
|---|---|---|---|
| 2,7-Diphenyl-BTBT (DPh-BTBT) | Vapor-Processed | 2.0 | acs.org |
| Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) | Vapor Deposition | 3.0 | researchgate.net |
| 2,7-Dialkyl mdpi.combenzothieno[3,2-b] mdpi.combenzothiophenes (Cₙ-BTBTs) | Solution-Processed | >1.0 | researchgate.net |
| Naphtho[2,1-b:3,4-b′]bisthieno[3,2-b] mdpi.combenzothiophene (NBTBT-10) | Vapor Deposition | 0.25 | rsc.org |
| Fluorinated NBTBT-10 (NBTBTF-10) | Vapor Deposition | 0.24 | rsc.org |
| 2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene | Solution Shearing | 0.005 | mdpi.com |
While less explored than OFETs, the potential for using benzonaphthothiophene structures in Organic Light-Emitting Diodes (OLEDs) is significant. Thiophene-based semiconductors are widely used in OLEDs, often as part of the emissive layer or as charge-transport materials. nih.govresearchgate.net For example, novel hybrid donors combining dimethyl acridine (B1665455) with benzothiophene have been developed for high-performance thermally activated delayed fluorescent (TADF) OLEDs. rsc.org Other designs have inserted thiophene units as π-bridges in donor-acceptor molecules to create deep-red and near-infrared (NIR) emitters with high external quantum efficiencies. frontiersin.org Given that the benzonaphthothiophene framework is an extended thiophene system, it represents a promising candidate for developing new, highly efficient, and stable emitters or host materials for OLED applications. nih.govrsc.org
Development of Optoelectronic Materials Based on Benzonaphthothiophene Architectures
The development of advanced optoelectronic materials hinges on the ability to precisely tune their electronic and physical properties. The benzonaphthothiophene architecture provides a robust and tunable platform for this purpose. Research into methoxy-substituted benzo[b]naphtho[2,1-d]thiophenes has highlighted their potential relevance for optoelectronic applications, demonstrating how functionalization can alter photophysical properties. researchgate.net
Furthermore, the strategic substitution on the core structure can influence solubility, molecular packing, and ultimately, device performance. This is exemplified by the development of solution-processable BTBT derivatives that enable low-cost fabrication techniques like printing. bohrium.com By modifying the peripheral groups of the benzonaphthothiophene core, researchers can control the material's frontier molecular orbital energy levels (HOMO/LUMO), bandgap, and charge transport characteristics. rsc.org This tunability is crucial for creating materials tailored for specific optoelectronic devices, from transistors to light sensors and photovoltaics. rsc.orgresearchgate.net
Design of Functional Materials through Bioisosteric Substitution Strategies
Bioisosterism is a strategy in medicinal chemistry where atoms or groups of atoms within a bioactive molecule are replaced with others that have similar physical or chemical properties, with the goal of enhancing desired properties while minimizing undesirable ones. cambridgemedchemconsulting.com This concept is increasingly applied to materials science for the rational design of functional organic materials. In the context of organic semiconductors, a thiophene ring is often considered a bioisostere of a benzene (B151609) ring. rsc.org
This principle is evident in the design of benzonaphthothiophene-based materials. The core structure itself can be seen as an isosteric replacement of carbon-carbon double bonds in a polycyclic aromatic hydrocarbon with a sulfur atom, which modulates the electronic structure. More specific strategies involve the substitution of peripheral atoms or groups. For instance, the replacement of hydrogen atoms with fluorine on a related naphtho[2,1-b:3,4-b′]bisthieno[3,2-b] mdpi.combenzothiophene core was shown to improve molecular packing through dipole-dipole interactions, leading to good transistor performance at lower processing temperatures. rsc.org Similarly, comparing benzofuran- and benzothiophene-fused acridine donors in OLEDs is another example of this strategy, where replacing an oxygen atom with a sulfur atom (a classic isosteric replacement) alters the electronic properties of the final material. rsc.org The application of such isosteric and bioisosteric replacement strategies allows for the fine-tuning of material properties like charge mobility, energy levels, and stability, paving the way for highly optimized functional materials. cambridgemedchemconsulting.comrsc.org
Q & A
Basic: What established synthetic routes are available for 7-Methylbenzo[b]naphtho[2,3-d]thiophene?
Methodological Answer:
The synthesis of this compound typically involves cyclization or functionalization of precursor heterocycles. For example:
- Sulfoxide Thermolysis : Thermolysis of sulfoxide derivatives (e.g., 1,3-dihydronaphtho[2,3-c]thiophene 2-oxide) induces dehydration to form the fused thiophene core. Reaction conditions (temperature, solvent) must be optimized to avoid side products .
- Cross-Coupling Reactions : Palladium-catalyzed Buchwald-Hartwig coupling can introduce methyl groups or aryl substituents. For instance, brominated intermediates react with methyl boronic acids under Pd(OAc)₂ catalysis, with ligands like rac-BINAP improving yield .
- Fiesselmann Synthesis : This method constructs thiophene rings via condensation of ketones with mercaptoacetates, applicable to benzo[b]naphthothiophene derivatives. Zinc bromide (ZnBr₂) is often used to catalyze cyclization steps .
Basic: How is the molecular structure of this compound characterized experimentally?
Methodological Answer:
Structural elucidation relies on:
- X-ray Crystallography : Determines planarity and dihedral angles. For example, the naphthothiophene moiety in related compounds shows an r.m.s. deviation of 0.056 Å from planarity, with pendant substituents (e.g., phenyl rings) forming dihedral angles of ~67° .
- Spectroscopy :
- NMR : Methyl groups exhibit distinct singlet peaks in ¹H NMR (δ ~2.5 ppm). Aromatic protons show splitting patterns reflecting conjugation with the thiophene ring.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns indicating stability of the fused-ring system .
Advanced: How can researchers resolve discrepancies in spectroscopic or crystallographic data for this compound?
Methodological Answer:
Contradictions may arise due to polymorphism, solvent effects, or instrumentation limits. Strategies include:
- Multi-Technique Validation : Cross-validate NMR/IR data with X-ray results. For instance, crystallographic planarity (r.m.s. deviation <0.06 Å) should align with conjugation effects observed in UV-Vis spectra .
- Computational Modeling : Density Functional Theory (DFT) calculates optimized geometries and compares them to experimental data. Discrepancies in dihedral angles >5° may suggest crystal packing forces .
- Controlled Recrystallization : Vary solvents (e.g., acetone vs. hexane) to isolate polymorphs and re-evaluate spectral signatures .
Advanced: What strategies improve synthetic yield and selectivity for this compound derivatives?
Methodological Answer:
- Catalyst Optimization : Use Pd(OAc)₂ with bulky ligands (e.g., SPhos) to suppress β-hydride elimination in cross-coupling steps, enhancing regioselectivity .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% in cyclization reactions .
- Protecting Groups : Temporarily block reactive sites (e.g., thiophene sulfur) with trimethylsilyl groups to direct methylation to the benzo ring .
Advanced: How can derivatives of this compound be tailored for organic semiconductor applications?
Methodological Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., cyano) to lower LUMO levels, enhancing electron mobility. For example, selenopheno[3,2-b]thiophene analogs show improved charge transport due to increased π-orbital overlap .
- Crystal Engineering : Optimize solid-state packing via C–H⋯π interactions (centroid–centroid distances ~3.75 Å) to facilitate charge delocalization .
- Thin-Film Characterization : Use AFM and grazing-incidence XRD to correlate molecular orientation with device performance (e.g., OFET mobility) .
Basic: What key physicochemical properties are critical for handling this compound?
Methodological Answer:
- Thermal Stability : Melting points for naphthothiophene derivatives range from 180–220°C, requiring inert atmospheres during sublimation .
- Solubility : Limited solubility in polar solvents (e.g., water) but dissolves in chloroform or DCM. Sonication or heating (40–60°C) aids dissolution .
- Photostability : UV-Vis spectra (λₐᵦₛ ~320 nm) indicate sensitivity to UV light; store in amber vials under argon .
Advanced: How are reaction mechanisms elucidated for synthetic pathways involving this compound?
Methodological Answer:
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) or ¹³C-labeled precursors to track proton transfer or cyclization steps via MS/NMR .
- Kinetic Studies : Monitor intermediates via in situ IR or HPLC to identify rate-determining steps (e.g., sulfoxide dehydration vs. ring closure) .
- Computational Studies : Transition-state modeling (e.g., Gaussian 16) identifies energetically favorable pathways, such as [4+2] cycloadditions vs. radical mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
